tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate
Description
Chemical Identity and Nomenclature
This compound is a structurally complex organic compound that exemplifies the sophisticated molecular architectures possible within carbamate chemistry. The compound's systematic nomenclature reflects its intricate structural features, incorporating multiple functional groups that contribute to its unique chemical properties and reactivity patterns. According to established chemical databases, this molecule belongs to the broader category of carbamate esters, which are formally derived from carbamic acid through substitution reactions.
The molecular structure of this compound can be analyzed through its constituent parts, beginning with the tert-butyl group, which provides steric bulk and influences the molecule's conformational preferences. The presence of both methoxy and methyl substituents on the carbamoyl moiety creates additional complexity in the electronic distribution throughout the molecule. The carbamate functionality itself represents the core structural motif, characterized by the nitrogen-carbon-oxygen arrangement that defines this important class of organic compounds.
Chemical identification of this compound relies on various analytical techniques that can distinguish it from related carbamate structures. The compound's unique combination of functional groups creates distinctive spectroscopic signatures that facilitate its identification and characterization in research applications. Modern analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide detailed structural information that confirms the compound's identity and purity.
The nomenclature system for this compound follows International Union of Pure and Applied Chemistry guidelines, which systematically describe the arrangement of atoms and functional groups within the molecule. This standardized naming convention ensures clear communication among researchers and facilitates accurate identification of the compound in scientific literature and chemical databases. The complex name reflects the multiple substitution patterns present in the molecule, each contributing to its overall chemical behavior and potential applications.
Historical Context in Carbamate Chemistry
The development of carbamate chemistry traces its origins to the nineteenth century, when European missionaries first documented the biological activity of carbamate-containing compounds derived from Calabar beans in West Africa. These early observations of carbamate bioactivity laid the foundation for what would become a major area of pharmaceutical and agricultural chemistry. The isolation of physostigmine from Calabar beans in 1864 by Jobst and Hesse marked a pivotal moment in carbamate research, demonstrating the therapeutic potential of these compounds.
The evolution of carbamate chemistry accelerated significantly in the 1930s with the synthesis of aliphatic esters of carbamic acid, which led to the development and introduction of carbamate pesticides, initially marketed as fungicides. This period marked the beginning of systematic exploration of carbamate structures for practical applications, establishing synthetic methodologies that continue to influence modern carbamate chemistry. The success of early carbamate applications motivated extensive research into structure-activity relationships and synthetic optimization.
Historical development of complex carbamates like this compound represents the culmination of decades of advancement in synthetic organic chemistry. The ability to construct molecules with multiple carbamate functionalities and sophisticated substitution patterns reflects the maturation of synthetic techniques and our understanding of carbamate reactivity. These developments have been particularly important in medicinal chemistry, where carbamates serve as key structural elements in drug design.
The progression from simple carbamate structures to complex multi-functional molecules has been driven by the recognition of carbamates' unique properties, including their chemical stability, ability to participate in hydrogen bonding, and capacity to serve as protecting groups in organic synthesis. Modern carbamate chemistry benefits from advanced synthetic methodologies that allow for precise control over molecular architecture, enabling the creation of compounds with tailored properties for specific applications.
Significance in Organic and Medicinal Chemistry Research
This compound occupies an important position in contemporary organic and medicinal chemistry research due to its structural complexity and functional versatility. The compound's multiple reactive sites make it particularly valuable as an intermediate in synthetic pathways leading to bioactive molecules and pharmaceutical targets. Its carbamate functionalities provide opportunities for selective chemical transformations while maintaining stability under various reaction conditions.
The significance of this compound in medicinal chemistry research stems from the well-established role of carbamates as structural motifs in approved therapeutic agents. Carbamate-containing molecules have demonstrated efficacy across diverse therapeutic areas, including enzyme inhibition, neuroprotection, and antimicrobial activity. The specific structural features of this compound position it as a valuable building block for developing novel therapeutic candidates.
| Research Application | Structural Feature | Functional Benefit |
|---|---|---|
| Protecting Group Chemistry | Tert-butyl carbamate | Acid-labile protection for amines |
| Medicinal Chemistry | Methoxy(methyl)carbamoyl | Enhanced stability and bioavailability |
| Synthetic Intermediates | Multiple carbamate groups | Versatile reactivity patterns |
| Drug Design | Complex architecture | Optimized pharmacokinetic properties |
Research applications of this compound extend beyond traditional medicinal chemistry to include materials science and chemical biology. The compound's ability to undergo controlled hydrolysis makes it useful in prodrug design, where therapeutic agents are temporarily masked to improve their pharmacological properties. The presence of multiple functional groups allows for fine-tuning of physicochemical properties such as solubility, stability, and membrane permeability.
Recent advances in synthetic methodology have enhanced the accessibility of complex carbamates like this compound, making them more attractive targets for research applications. Modern synthetic approaches utilize carbon dioxide as a sustainable carbonyl source, addressing environmental concerns while maintaining synthetic efficiency. These developments have expanded the practical utility of complex carbamates in academic and industrial research settings.
The compound's significance in organic chemistry research is further emphasized by its role in developing new synthetic methodologies. Researchers have utilized related carbamate structures to explore novel coupling reactions, protect group strategies, and stereoselective transformations. The structural complexity of this compound provides a challenging yet rewarding target for method development, pushing the boundaries of synthetic organic chemistry.
Contemporary research trends in carbamate chemistry continue to highlight the importance of structurally complex molecules like this compound. The growing emphasis on sustainable chemistry has led to increased interest in carbamate synthesis using environmentally benign reagents and conditions. These developments ensure that complex carbamates will remain important tools in chemical research while addressing contemporary concerns about environmental impact and sustainability.
Properties
IUPAC Name |
tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11(4)7-8(13)12(5)15-6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCGVOYTACHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Carbodiimide-Mediated Coupling
One well-documented method involves activating a carboxylic acid precursor with carbodiimide reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in the presence of benzotriazol-1-ol (HOBt) as an additive to improve coupling efficiency and reduce side reactions. The reaction is typically carried out in dichloromethane (CH2Cl2) at low temperatures (0°C to room temperature) for several hours (e.g., 6 hours) to ensure complete coupling.
- Example: To a solution of tert-butoxycarbonyl-protected azetidine-3-carboxylic acid (boc-azetidine-3-carboxylic acid), N,O-dimethylhydroxylamine hydrochloride, HOBt, and EDC·HCl in dichloromethane, N,N-diisopropylethylamine (DIPEA) is added at 0°C. The mixture is stirred at room temperature for 6 hours, followed by aqueous workup and extraction to isolate the target carbamate compound as a colorless oil with yields around 70-75%.
Use of 1,1'-Carbonyldiimidazole (CDI) Activation
Another approach is the activation of the carboxylic acid precursor with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature. After activation, N,O-dimethylhydroxylamine hydrochloride and a base such as triethylamine are added to the reaction mixture, which is stirred for extended periods (e.g., 15 hours) to complete the formation of the carbamate.
Reaction Parameters Summary
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) | Choice depends on reagent solubility |
| Temperature | 0°C to room temperature | Low temperature reduces side reactions |
| Coupling Reagents | EDC·HCl with HOBt, or CDI | Carbodiimide activation for amide bond formation |
| Base | N,N-Diisopropylethylamine (DIPEA), Triethylamine | Neutralizes acid by-products |
| Reaction Time | 6 to 15 hours | Ensures completion of coupling |
| Workup | Aqueous washes (NaHCO3, citric acid), organic extraction, drying | Removes impurities and isolates product |
| Yield | 70-75% | High yield with optimized conditions |
Analytical Data and Characterization
The synthesized tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate is typically characterized by:
- Nuclear Magnetic Resonance (NMR): Proton NMR signals corresponding to tert-butyl group (singlet near 1.4 ppm), methoxy and methyl groups (singlets near 3.2-3.7 ppm), and characteristic carbamate protons.
- Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 244.29 for C11H20N2O4).
- Purity: Typically ≥95% for research and pharmaceutical applications.
Industrial and Advanced Synthesis Considerations
- Flow Microreactor Systems: Recent advances suggest the use of continuous flow microreactors to improve reaction efficiency, scalability, and sustainability compared to traditional batch processes. These systems allow precise control of reaction parameters and can enhance yield and purity.
- Large-Scale Production: Industrial synthesis optimizes reagent stoichiometry, solvent recycling, and temperature control to maximize output while minimizing waste and cost.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate has shown promise in the development of therapeutic agents due to its ability to modulate enzyme activity and influence neurotransmitter systems. Its structure suggests potential interactions with:
- Enzymes : The carbamate moiety can form covalent bonds with active sites, leading to enzyme inhibition or activation.
- Receptors : The methylamino group may interact with receptor sites, influencing signaling pathways involved in neurological processes.
Neuropharmacology
Research indicates that this compound may possess neuroprotective properties. Studies have demonstrated its potential to:
- Cross the blood-brain barrier, indicating possible applications in treating neurological disorders such as Alzheimer's disease.
- Modulate enzyme activities related to neurotransmitter systems, which could enhance cognitive functions or provide therapeutic effects against neurodegenerative diseases.
Insecticide Development
The metabolism of related carbamate compounds has been studied extensively in insects, suggesting that modifications like those present in this compound could lead to effective insecticides. The presence of the tert-butyl group may enhance the compound's stability and efficacy as a pesticide.
Neuroprotective Effects Study
A study investigated the neuroprotective effects of the compound against amyloid beta-induced toxicity in astrocytes. The results indicated that it could reduce oxidative stress markers and inflammation in cell cultures, suggesting its potential as a treatment for Alzheimer's disease.
In Vivo Studies
In animal models simulating neurodegeneration, the compound demonstrated moderate protective effects against cognitive decline induced by scopolamine. However, bioavailability issues were noted, indicating that further optimization is necessary for effective therapeutic use.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to similar compounds:
| Property | This compound | Similar Compound A | Similar Compound B |
|---|---|---|---|
| Neuroprotective Effect | Moderate | High | Low |
| Enzyme Interaction | Yes | Yes | No |
| Blood-Brain Barrier Penetration | Yes | Yes | No |
| Antioxidant Activity | Yes | Moderate | High |
Mechanism of Action
The mechanism of action of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate (CAS: 1822586-12-8)
- Molecular formula : C11H22N2O4
- Molecular weight : 246.31 g/mol
- Key difference : An ethyl group replaces the methyl group adjacent to the carbamoyl moiety.
tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate (Compound 11a)
- Key difference : Features a stereocenter (S-configuration) and a methyl group on the α-carbon.
- Implications : The stereochemistry may influence enantioselective interactions in biological systems or asymmetric synthesis .
tert-butyl methylcarbamate
Functional Group Modifications
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS: 70145-70-9)
- Key difference : Incorporates a sulfonyl group (SO2) on the aromatic ring.
tert-butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate (CAS: 161521-10-4)
Comparative Data Table
Biological Activity
tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate, with the molecular formula CHNO and CAS number 140170-90-7, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure incorporates functional groups that suggest potential biological activities, particularly in enzyme inhibition and therapeutic applications.
The compound is characterized by its molecular weight of 232.28 g/mol. It is soluble in organic solvents and has been utilized as a reagent in various organic synthesis processes. Its structural features lend it to applications in both academic research and industrial settings.
Enzyme Inhibition Studies
Research has indicated that this compound may function as an enzyme inhibitor. Specifically, studies have explored its effects on acetyl-CoA carboxylases (ACC1 and ACC2), which are crucial for fatty acid biosynthesis. Inhibition of these enzymes can modulate metabolic pathways, making this compound a candidate for managing metabolic disorders such as obesity and type 2 diabetes .
Case Studies
- Fatty Acid Metabolism : In a study involving Zucker rats, the compound demonstrated the ability to reduce hepatic malonyl-CoA levels, which is associated with decreased fatty acid synthesis. This suggests that it may play a role in regulating lipid metabolism .
- Therapeutic Applications : The compound has been investigated for its potential as a precursor in drug development, particularly in synthesizing novel therapeutic agents aimed at metabolic disorders. Its structural analogs have shown promise in clinical trials for conditions like chronic kidney disease .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzyme Activity : The compound's ability to inhibit key metabolic enzymes like ACC suggests a mechanism where it alters the enzymatic pathways involved in lipid metabolism.
- Potential Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties, indicating that this compound may also possess such effects, warranting further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl methylcarbamate | Lacks methoxy group | Limited enzyme inhibition |
| N-Boc-N-methylethylenediamine | Different overall structure | Varies in biological activity |
| tert-Butyl N-methylcarbamate | Similar but without methoxy group | Limited applications |
This table illustrates how this compound stands out due to its unique combination of functional groups, which enhances its potential biological activity compared to structurally similar compounds.
Q & A
Basic: What are the recommended synthetic routes for tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate?
Methodological Answer:
The synthesis typically involves sequential carbamate formation and coupling reactions. A common approach is:
Protection of the amine group : Use tert-butyloxycarbonyl (Boc) protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., sodium bicarbonate) to shield the amine functionality .
Coupling with methoxy(methyl)carbamoyl : Employ carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the Boc-protected intermediate with methoxy(methyl)carbamoyl chloride .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Validate purity via HPLC (>95%) .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Advanced: What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT-based NMR chemical shift calculators) .
Crystallography : If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry and bond connectivity .
Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous proton signals in crowded spectral regions .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) for coupling efficiency .
- Catalyst optimization : Evaluate palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination) .
- Temperature control : Use low temperatures (−20°C to 0°C) to minimize side reactions during Boc protection .
Basic: What are key stability considerations for storing this compound?
Methodological Answer:
- Storage conditions : Keep in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the carbamate group .
- Moisture control : Use desiccants (silica gel) in storage cabinets .
- Light sensitivity : Protect from UV exposure by using amber glass vials .
Advanced: What computational methods predict the reactivity of this carbamate in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects and transition states for hydrolysis or substitution reactions .
- Database mining : Cross-reference with PubChem or Reaxys to identify analogous reaction pathways .
Advanced: How to analyze stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .
- Circular Dichroism (CD) : Measure optical activity to confirm absolute configuration .
- NOESY NMR : Detect through-space interactions to assign stereochemistry in complex derivatives .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation of vapors .
- Spill management : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite) .
Advanced: How to design experiments to study degradation pathways under acidic/basic conditions?
Methodological Answer:
Forced degradation : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C .
Kinetic monitoring : Use HPLC-MS to track degradation products over time and identify intermediates (e.g., tert-butylamine release) .
Mechanistic studies : Perform ¹⁸O isotopic labeling to trace hydrolysis pathways .
Advanced: What methodologies maintain enantiomeric purity during scale-up?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with chiral columns to isolate enantiomers post-synthesis .
- Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor enantiomeric excess in real-time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
